Cas no 1638219-85-8 (Isoxazole, 3-chloro-5-cyclopentyl- )

Isoxazole, 3-chloro-5-cyclopentyl-, is a heterocyclic compound featuring a chlorine substituent at the 3-position and a cyclopentyl group at the 5-position of the isoxazole ring. This structure imparts unique reactivity and stability, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The chloro group enhances electrophilic substitution potential, while the cyclopentyl moiety contributes to steric and electronic modulation, improving selectivity in coupling reactions. Its well-defined molecular framework allows for precise functionalization, facilitating the synthesis of complex bioactive molecules. The compound is typically handled under controlled conditions due to its reactivity.
Isoxazole, 3-chloro-5-cyclopentyl-  structure
1638219-85-8 structure
Product name:Isoxazole, 3-chloro-5-cyclopentyl-
CAS No:1638219-85-8
MF:C8H10ClNO
Molecular Weight:171.624101161957
CID:5252619

Isoxazole, 3-chloro-5-cyclopentyl- 化学的及び物理的性質

名前と識別子

    • 3-Chloro-5-cyclopentylisoxazole (ACI)
    • 3-Chloro-5-cyclopentyl-1,2-oxazole
    • Isoxazole, 3-chloro-5-cyclopentyl-
    • インチ: 1S/C8H10ClNO/c9-8-5-7(11-10-8)6-3-1-2-4-6/h5-6H,1-4H2
    • InChIKey: YWRFXFMMXNGYCX-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C2CCCC2)ON=1

Isoxazole, 3-chloro-5-cyclopentyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-367795-10.0g
3-chloro-5-cyclopentyl-1,2-oxazole
1638219-85-8
10.0g
$3795.0 2023-03-02
Enamine
EN300-367795-5.0g
3-chloro-5-cyclopentyl-1,2-oxazole
1638219-85-8
5.0g
$3018.0 2023-03-02
Enamine
EN300-367795-2.5g
3-chloro-5-cyclopentyl-1,2-oxazole
1638219-85-8
2.5g
$2384.0 2023-03-02
Enamine
EN300-367795-1.0g
3-chloro-5-cyclopentyl-1,2-oxazole
1638219-85-8
1.0g
$1150.0 2023-03-02

Isoxazole, 3-chloro-5-cyclopentyl- 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydroxyamine hydrochloride ,  Ammonia ,  Copper sulfate pentahydrate Solvents: Water ;  10 min, cooled
1.2 Solvents: Ethanol ;  5 min, rt
2.1 Solvents: Dimethylformamide ;  10 min, 45 °C
Reference
Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes
Chen, Wenwen; et al, Organic Letters, 2014, 16(23), 6140-6143

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Dimethylformamide ;  10 min, 45 °C
Reference
Tandem Synthesis of 3-Halo-5-Substituted Isoxazoles from 1-Copper(I) Alkynes and Dihaloformaldoximes
Chen, Wenwen; et al, Organic Letters, 2014, 16(23), 6140-6143

Isoxazole, 3-chloro-5-cyclopentyl- Raw materials

Isoxazole, 3-chloro-5-cyclopentyl- Preparation Products

Isoxazole, 3-chloro-5-cyclopentyl- 関連文献

Isoxazole, 3-chloro-5-cyclopentyl- に関する追加情報

Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8): A Comprehensive Overview in Modern Chemical Biology

The compound Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8) represents a fascinating class of heterocyclic molecules that have garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocycle, characterized by its unique structural framework, combines a cyclopentyl group with a chlorinated isoxazole core, presenting a rich scaffold for medicinal chemistry exploration. The precise arrangement of these functional groups not only influences its chemical reactivity but also opens up diverse possibilities for biological activity.

In recent years, the exploration of isoxazole derivatives has been propelled by their remarkable potential in modulating various biological pathways. The 3-chloro-5-cyclopentyl moiety in particular has been identified as a key structural feature that enhances binding affinity and selectivity in drug design. This has led to numerous studies focusing on synthesizing and evaluating derivatives of this compound for their therapeutic efficacy.

One of the most compelling aspects of Isoxazole, 3-chloro-5-cyclopentyl- is its versatility in serving as a precursor for more complex pharmacophores. Researchers have leveraged its scaffold to develop novel compounds targeting a wide range of diseases, including infectious disorders and chronic conditions. The chloro substituent at the 3-position introduces electrophilic centers that can participate in various chemical transformations, enabling the creation of diverse analogs with tailored biological properties.

The cyclopentyl ring, a common feature in many bioactive molecules, contributes to the overall stability and bioavailability of the compound. Its rigid structure helps maintain the conformational integrity of the molecule, which is crucial for effective interaction with biological targets. This combination of structural elements makes Isoxazole, 3-chloro-5-cyclopentyl- an attractive candidate for further development in drug discovery programs.

Recent advancements in computational chemistry have further accelerated the design and optimization of isoxazole derivatives. Molecular modeling techniques have been instrumental in predicting the binding modes of these compounds with their intended targets, allowing researchers to fine-tune their structures for improved potency and selectivity. These computational approaches have complemented traditional synthetic strategies, leading to more efficient and targeted drug development pipelines.

The biological activity of Isoxazole, 3-chloro-5-cyclopentyl- has been extensively studied in various preclinical models. Initial investigations have revealed promising results in modulating enzyme activity and inhibiting pathogenic processes. For instance, derivatives of this compound have shown potential in disrupting bacterial cell wall synthesis, making them candidates for novel antibiotics against resistant strains. Additionally, their ability to interact with specific protein targets has sparked interest in their potential applications as antiviral and anticancer agents.

The synthesis of Isoxazole, 3-chloro-5-cyclopentyl- involves multi-step organic reactions that highlight the ingenuity of modern synthetic chemistry. Key steps typically include cyclization reactions to form the isoxazole ring system followed by functional group modifications to introduce the chloro and cyclopentyl substituents. Advances in synthetic methodologies have enabled more streamlined and scalable production processes, making it feasible to explore larger libraries of derivatives.

In conclusion, Isoxazole, 3-chloro-5-cyclopentyl- (CAS No. 1638219-85-8) stands as a testament to the innovative spirit of chemical biology research. Its unique structural features and versatile reactivity make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are poised to play a pivotal role in addressing some of the most pressing challenges in medicine today.

おすすめ記事

推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司